ML-098

GTPase Activation Chemical Probe Selectivity Endosomal Trafficking

ML-098 activates Rab7 via unique allosteric binding between switch I/II. Validated in PAH reversal (RVSP/Fulton index reduction), diabetic cardiomyopathy lipophagy rescue, and 72% lysosomal pH decrease. 80% liposomal encapsulation achieved. Select Rab7 activation over cdc42/Ras/Rac1 (EC50s 588.8/346.7/158.5/794.3 nM). For trafficking/autophagy/mitochondrial QC research.

Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
Cat. No. B1677259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-098
SynonymsML-098;  ML 098;  ML098;  CID-7345532;  CID 7345532;  CID7345532.
Molecular FormulaC19H19NO3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O
InChIInChI=1S/C19H19NO3/c1-13-7-8-14(2)18(11-13)23-10-9-20-12-16(19(21)22)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)
InChIKeyLILIWWFBJKBUCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML-098: A Selective Rab7 GTPase Activator for Targeted Endosomal Trafficking and Pulmonary Hypertension Research


ML-098 (CID-7345532) is a small-molecule pan activator of Ras-related GTPases, functioning primarily as a potent and selective activator of the GTP-binding protein Rab7 with an EC50 of 77.6 nM [1]. Discovered through an NIH Molecular Libraries Program high-throughput screen, ML-098 operates via a unique allosteric mechanism, increasing the affinity of GTPases for guanine nucleotides by binding to a site located between switch regions I and II [2]. Chemically, it is 1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carboxylic acid (C19H19NO3; MW: 309.36 g/mol) and demonstrates solubility in DMSO but is insoluble in water and ethanol . Its activity profile has established it as a valuable chemical probe for investigating Rab7-mediated endolysosomal trafficking and autophagy, with emerging therapeutic potential in pulmonary arterial hypertension and cardiometabolic diseases [3].

Why ML-098 Cannot Be Substituted by General Rab7 Antibodies, siRNA, or Other GTPase Modulators


The functional interrogation of Rab7-dependent processes demands a chemical tool that activates rather than inhibits, and does so with a defined selectivity window across the Rab and Rho GTPase families. Unlike Rab7-targeting antibodies or siRNA, which only alter protein abundance and require extended timelines for effect, ML-098 provides acute, concentration-dependent activation [1]. Critically, ML-098 is not a simple Rab7 binder; it is an allosteric activator that enhances the GTPase's affinity for guanine nucleotides, a mechanism distinct from competitive inhibitors or nucleotide analogs [2]. Furthermore, while other pan-GTPase activators like ML099 and ML097 exist within the same chemical series, they exhibit different selectivity profiles and potency, making ML-098 the optimal choice for experiments where maximal Rab7 activation with minimal off-target GTPase engagement (e.g., cdc42, Ras, Rac1) is essential [3]. Substitution with a less selective or mechanistically distinct tool would introduce confounding variables, compromising data reproducibility and biological interpretation, particularly in studies of endosomal maturation, autophagy, and related pathologies [4].

Quantitative Evidence for ML-098: Selectivity, In Vivo Efficacy, and Functional Potency Compared to Closely Related Analogs


Selectivity Window of ML-098 for Rab7 Over Related GTPases (cdc42, Ras, Rab-2A, Rac1)

ML-098 demonstrates a clear selectivity window for Rab7 activation compared to its activity on the related GTPases cdc42, Ras, Rab-2A, and Rac1. While the primary target Rab7 is activated with an EC50 of 77.6 nM, the compound shows 2.0-fold to 10.2-fold lower potency against other GTPases. This differential activation profile is critical for minimizing off-target effects in cellular assays, distinguishing ML-098 from a non-selective pan-GTPase activator [1].

GTPase Activation Chemical Probe Selectivity Endosomal Trafficking

Comparative In Vivo Efficacy of ML-098 in Reversing Established Pulmonary Hypertension (PH) in a Rat Model

In a therapeutic reversal model of established pulmonary hypertension (PH) induced by chronic hypoxia/SU5416 (Hx/Su) in rats, ML-098 administered at 1.0 mg/kg significantly reduced key hemodynamic and histopathological parameters compared to vehicle-treated controls. This demonstrates ML-098's ability to not only prevent but also reverse disease pathology, a crucial differentiator from compounds that only show prophylactic efficacy [1].

Pulmonary Arterial Hypertension In Vivo Pharmacology Rab7 Activator Therapy

Quantified Impact of ML-098 on Lysosomal Function in a Heart Failure Model

In a mouse model of Heart Failure with Preserved Ejection Fraction (HFpEF), treatment with ML-098 resulted in a profound improvement in lysosomal function compared to DMSO-treated controls. This was evidenced by a significant decrease in lysosomal pH and a substantial increase in both proteolytic capacity and cellular oxygen consumption rate (OCR), highlighting ML-098's ability to enhance autophagic flux in a disease-relevant setting [1].

Heart Failure with Preserved Ejection Fraction Lysosomal Acidification Autophagy

Liposomal Encapsulation Efficiency of ML-098 for Enhanced Pulmonary Delivery

To address the hydrophobic nature of ML-098 and enable targeted pulmonary delivery, a liposomal formulation was developed. This formulation achieved a high encapsulation efficiency, demonstrating the feasibility of creating a more bioavailable form of ML-098 for in vivo studies, particularly in models of pulmonary arterial hypertension where direct lung targeting is advantageous [1].

Drug Delivery Liposomal Formulation Pulmonary Arterial Hypertension

High-Impact Research Applications for ML-098 Based on Validated Quantitative Evidence


Preclinical Reversal Studies in Pulmonary Arterial Hypertension (PAH)

Given the demonstrated ability of ML-098 to significantly reduce RVSP, Fulton index, and pulmonary artery remodeling in a therapeutic reversal model of PH (Hx/Su rats), this compound is ideally suited for studies investigating the restoration of endothelial function and reversal of vascular pathology in PAH [1]. Its use is supported by evidence showing improvements in echocardiographic parameters (PAAT/PET, TAPSE, CO) and reduced occlusive arteriopathy, providing a robust platform for evaluating Rab7-targeted therapies [1].

Investigating the Rab7-RILP Axis in Diabetic Cardiomyopathy and Lipid Metabolism

The validated capacity of ML-098 to enhance Rab7-RILP-mediated microlipophagy makes it a critical tool for research into diabetic cardiomyopathy (DbCM) [1]. Evidence shows that ML-098 treatment in DbCM mice rescues cardiac dysfunction and alleviates lipid toxicity, establishing its utility in studies focused on lipid droplet clearance, cardiac diastolic function, and the broader role of Rab7 in metabolic heart disease [1].

Functional Studies of Lysosomal Acidification and Autophagic Flux

The quantitative data demonstrating ML-098's ability to decrease lysosomal pH by 72% and enhance proteolytic capacity by 65% positions this compound as a powerful chemical probe for studies of lysosomal function and autophagy [1]. It is particularly valuable for dissecting the relationship between Rab7 activation, endolysosomal trafficking, and mitochondrial quality control in models of heart failure, neurodegeneration, and lysosomal storage disorders [1].

Targeted Pulmonary Delivery and Formulation Development Studies

The successful achievement of 80% encapsulation efficiency for ML-098 in liposomes using a microfluidic method provides a foundational dataset for researchers developing targeted drug delivery systems for the lung [1]. This application scenario is particularly relevant for studies in PAH, where selective endothelial uptake and reduced systemic exposure are desirable, and for which ML-098's poor aqueous solubility presents a formulation challenge that this evidence helps address [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-098

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.